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molecular formula C3H4ClNO3 B1354642 3-Nitropropanoyl chloride CAS No. 51834-15-2

3-Nitropropanoyl chloride

Cat. No. B1354642
M. Wt: 137.52 g/mol
InChI Key: TYSNMKRFJMWIIK-UHFFFAOYSA-N
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Patent
US08735627B2

Procedure details

The title compound was prepared from benzene and 3-nitropropanoyl chloride, according to example 2, affording compound (15) with 78% yield, mp 72-74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][C:6](Cl)=[O:7])([O-:3])=[O:2].[CH:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[N+:1]([CH2:4][CH2:5][C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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